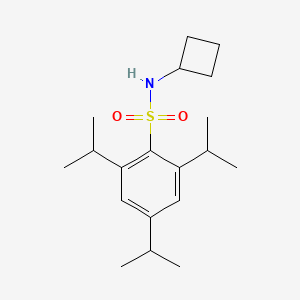
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C19H31NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with cyclobutylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: This compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Sulfonamide derivatives have potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
類似化合物との比較
Similar Compounds
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Another sulfonamide derivative with different substituents on the benzene ring.
Uniqueness
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of cyclobutyl and tri(propan-2-yl) groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
716316-27-7 |
|---|---|
分子式 |
C19H31NO2S |
分子量 |
337.5 g/mol |
IUPAC名 |
N-cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31NO2S/c1-12(2)15-10-17(13(3)4)19(18(11-15)14(5)6)23(21,22)20-16-8-7-9-16/h10-14,16,20H,7-9H2,1-6H3 |
InChIキー |
CXXCUJQDZFDHAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CCC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
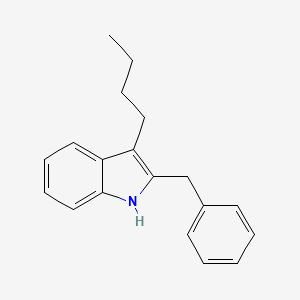

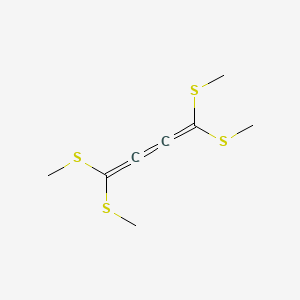
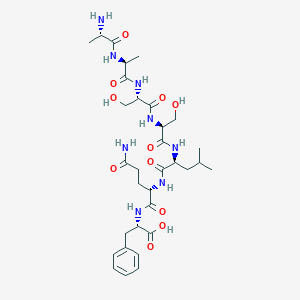


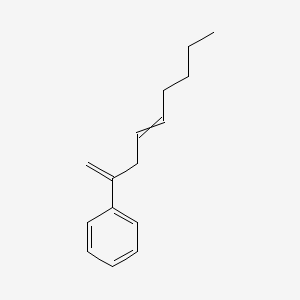
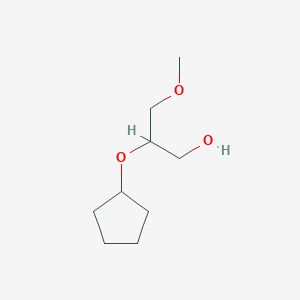
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)


![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
